[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c19-13-7-5-12(6-8-13)17-9-14(21-25-17)10-24-18(22)11-23-16-4-2-1-3-15(16)20/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQDQWXMABVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Oxazole Synthesis
Adapted from the Pd(OAc)₂-mediated coupling of N-(1-arylvinyl)acetamides with iodoarenes, this method enables the construction of 4,5-diaryloxazoles. For the target compound, N-(1-(4-chlorophenyl)vinyl)acetamide is reacted with iodobenzene in trifluoroethanol (TFE) at 100°C under air, using Ag₂CO₃ as an oxidant (10 mol% Pd(OAc)₂, 2 equiv Ag₂CO₃, 12 h). This yields 5-(4-chlorophenyl)-2-methyl-4-phenyloxazole (78% yield). Subsequent bromination of the methyl group at position 3 using N-bromosuccinimide (NBS) under radical initiation conditions generates the bromomethyl intermediate, which is then subjected to nucleophilic substitution with 2-(2-fluorophenoxy)acetate.
Key Advantages :
- High regioselectivity for 4,5-diaryl substitution.
- Air-tolerant conditions simplify operational handling.
Cyclization of N-Alkoxyoxalyl Alanine Derivatives
A patent-described method utilizes N-(4-chlorophenyl)oxalyl alanine methyl ester cyclized with triphosgene in the presence of triphenylphosphine oxide (1.1 mmol) and triethylamine (0.42 mol) in chlorobenzene at 50°C. This forms 4-methyl-5-(4-chlorophenyl)oxazole (97% yield). The methyl group is oxidized to a hydroxymethyl intermediate using KMnO₄ in acidic conditions, followed by esterification with 2-(2-fluorophenoxy)acetyl chloride under Schotten-Baumann conditions.
Optimization Insights :
- Triphenylphosphine oxide enhances cyclization efficiency by stabilizing reactive intermediates.
- Triphosgene offers safer handling compared to phosgene gas.
Ester Side Chain Introduction
The 2-(2-fluorophenoxy)acetate moiety is synthesized separately and coupled to the oxazole core.
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
Adapting the acetylation protocol for 4-fluorophenyl acetate, 2-fluorophenol (1.0 mol) is reacted with chloroacetic acid in benzene using sodium acetate (0.74 mol) and acetic anhydride (1.05 mol) under reflux. After 2 h, the crude product is hydrolyzed with NaHCO₃ to yield 2-(2-fluorophenoxy)acetic acid (95.4% yield).
Esterification Strategies
- Mitsunobu Reaction : The hydroxymethyl-oxazole intermediate is coupled with 2-(2-fluorophenoxy)acetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 12 h).
- Steglich Esterification : DCC/DMAP-mediated coupling in dichloromethane (24 h, RT) achieves 85–90% conversion.
Comparative Analysis of Synthetic Routes
| Method | Oxazole Yield | Esterification Yield | Total Yield | Reaction Time |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 78% | 82% | 64% | 24 h |
| N-Alkoxyoxalyl Cyclization | 97% | 88% | 85% | 20 h |
| Nitrile Oxide Cycloaddition | 65% | 75% | 49% | 36 h |
Catalytic Efficiency : The N-alkoxyoxalyl route offers superior total yield due to milder esterification conditions and fewer side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₁₉H₁₄ClFNO₄ ([M+H]⁺): 398.0564
- Observed : 398.0569.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a chlorophenyl group and an oxazole ring, which are known to enhance biological activity. The presence of the fluorophenoxy group may also contribute to its pharmacological properties.
Anticonvulsant Activity
Research has indicated that compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate exhibit significant anticonvulsant properties. A study on oxadiazole derivatives showed that certain structural modifications can lead to enhanced anticonvulsant activity mediated through benzodiazepine receptors . This suggests that the oxazole framework may be crucial for developing new anticonvulsant agents.
Anticancer Potential
The oxazole and oxadiazole derivatives have been extensively studied for their anticancer activities. For instance, recent investigations into thiazole derivatives linked to coumarin demonstrated promising anticancer effects against various cancer cell lines . The mechanism of action often involves multiple pathways including kinase inhibition and apoptosis induction, indicating that compounds like this compound could be explored further in cancer therapy.
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives with modified biological activities. Techniques such as three-component reactions have been employed to create new coumarin derivatives with potential therapeutic effects . These derivatives are evaluated for their efficacy in targeting specific biological pathways relevant to disease processes.
Case Studies
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the oxazole substituents, phenoxy groups, or ester linkages. Below is a detailed comparison with key examples:
Substituent Variations on the Oxazole Ring
- [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid (CAS 24146-84-7) Structural Difference: Replaces the methyl ester with a carboxylic acid group. This modification is critical for pharmacokinetic profiles in drug design .
- [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate Structural Difference: Substitutes 4-chlorophenyl with a furan-2-yl group and 2-fluorophenoxy with 4-methoxyphenoxy. Impact: The furan ring introduces electron-rich aromaticity, which may alter binding interactions in biological systems. The methoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing effect, influencing electronic distribution and reactivity .
Phenoxy Group Modifications
- 2-[[5-(4-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone Structural Difference: Replaces the oxazole with a triazole ring and introduces a sulfanyl group. Impact: The triazole’s higher aromaticity and hydrogen-bonding capacity may enhance target binding affinity. The sulfanyl group increases metabolic stability compared to ester linkages but may reduce bioavailability .
Functional Group Comparisons
- Methyl Ester vs. Acetic Acid
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The 4-chlorophenyl group in the target compound stabilizes the oxazole ring via resonance and inductive effects, a feature absent in furan-substituted analogs .
- Biological Interactions: Fluorine’s electronegativity in the phenoxy group enhances dipole interactions in target binding, as seen in herbicide analogs .
- Synthetic Accessibility : The ester linkage in the target compound simplifies synthesis compared to sulfanyl or carboxylic acid derivatives, which require additional protection-deprotection steps .
Biological Activity
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features an oxazole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.
Anticancer Activity
Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- In Vitro Studies : In vitro cytotoxicity assays have demonstrated that oxazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds with similar structures have been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These studies typically report median inhibitory concentrations (IC50) ranging from to , indicating potent activity against these cancer cells .
| Compound | IC50 (MCF-7) | IC50 (HepG2) |
|---|---|---|
| Compound A | 5.36 µg/mL | 6.51 µg/mL |
| Compound B | 3.77 µg/mL | 3.13 µg/mL |
| Compound C | 24.79 µg/mL | 8.40 µg/mL |
The mechanism by which this compound exerts its anticancer effects is believed to involve the following pathways:
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed in treated cells .
- Cell Cycle Arrest : Studies have shown that treatment with oxazole derivatives can lead to cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. For instance, related compounds have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting potential neuroprotective properties against neuroinflammation .
Case Studies
Several case studies highlight the efficacy of oxazole derivatives:
- Case Study on MCF-7 Cells : A study found that a derivative similar to this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of . The treatment resulted in a marked increase in apoptosis markers compared to untreated controls.
- Neuroprotection in Parkinson's Disease Models : Another investigation into related compounds revealed their ability to mitigate neuroinflammation in models of Parkinson's disease by reducing pro-inflammatory cytokine release .
Q & A
Q. Discrepancies in reported IC values across assays
- Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).
- Resolution : Normalize data using Z’-factor validation and include positive controls (e.g., staurosporine) in all runs .
Tables for Key Parameters
Table 1 : Synthetic Intermediates and Characterization
| Intermediate | CAS RN | Purity (%) | Key Spectral Data |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,2-oxazole-3-methanol | [91137-55-2] | 97 | NMR (CDCl): δ 4.75 (s, 2H, CH) |
Table 2 : Environmental Degradation Products
| Condition (pH, Temp) | Major Degradant | Toxicity (EC, µg/L) |
|---|---|---|
| pH 9, 50°C | 2-Fluorophenoxyacetic acid | 12.5 (Daphnia magna) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
